molecular formula C13H12BrNO4S B4057719 (5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No.: B4057719
M. Wt: 358.21 g/mol
InChI Key: OJJUDGFAWOMRDD-BJMVGYQFSA-N
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Description

(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, particularly in antidiabetic and anti-inflammatory contexts.

Properties

IUPAC Name

(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4S/c1-3-15-12(17)10(20-13(15)18)5-7-4-8(14)6-9(19-2)11(7)16/h4-6,16H,3H2,1-2H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJUDGFAWOMRDD-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)OC)O)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C(=CC(=C2)Br)OC)O)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with 3-ethyl-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the bromine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or thiols in ethanol or water.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antidiabetic, anti-inflammatory, and anticancer properties.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for its antidiabetic properties.

    Troglitazone: An older thiazolidinedione with similar biological activity.

Uniqueness

(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives. The presence of the bromine atom and methoxy group can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

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